molecular formula C18H21N3O5 B14777641 Lenalidomide-C4-acid

Lenalidomide-C4-acid

Cat. No.: B14777641
M. Wt: 359.4 g/mol
InChI Key: ITQRHULLICHDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lenalidomide involves several steps. One common method starts with the bromination of glutarimide in the presence of acetic acid and bromine to give 3-bromopiperidine-2,6-dione. This compound is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in DMF and K2CO3 to provide the intermediate compound. The final step involves hydrogenation to yield lenalidomide .

Industrial Production Methods: A scalable and green process for the synthesis of lenalidomide has been developed, which uses platinum group metal-free and efficient reduction of the nitro group with iron powder and ammonium chloride. This method also employs chlorine-free solvents to minimize hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: Lenalidomide-C4-acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of lenalidomide with modified functional groups, which can have different pharmacological properties .

Properties

Molecular Formula

C18H21N3O5

Molecular Weight

359.4 g/mol

IUPAC Name

5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]pentanoic acid

InChI

InChI=1S/C18H21N3O5/c22-15-8-7-14(17(25)20-15)21-10-12-11(18(21)26)4-3-5-13(12)19-9-2-1-6-16(23)24/h3-5,14,19H,1-2,6-10H2,(H,23,24)(H,20,22,25)

InChI Key

ITQRHULLICHDGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCC(=O)O

Origin of Product

United States

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